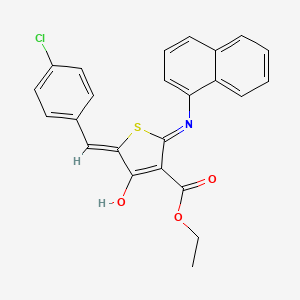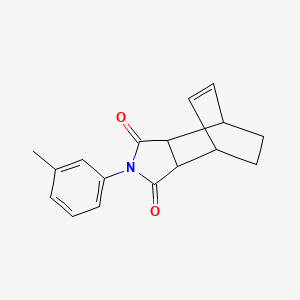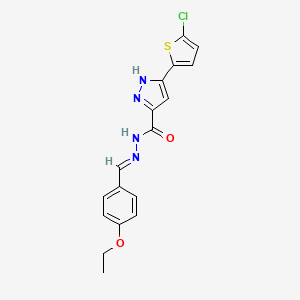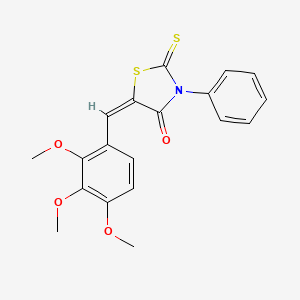
ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its complex structure, which includes a thiophene ring, a chlorobenzylidene group, a naphthylamino group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between a chlorobenzaldehyde and the thiophene derivative.
Attachment of the Naphthylamino Group: The naphthylamino group is attached through a nucleophilic substitution reaction, where a naphthylamine reacts with an appropriate intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
DNA/RNA: The compound can intercalate with DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Ethyl (5Z)-5-(4-chlorobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl (5Z)-5-(4-methylbenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl (5Z)-5-(4-bromobenzylidene)-2-(naphthalen-1-ylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
特性
CAS番号 |
5967-27-1 |
|---|---|
分子式 |
C24H18ClNO3S |
分子量 |
435.9 g/mol |
IUPAC名 |
ethyl (5Z)-5-[(4-chlorophenyl)methylidene]-4-hydroxy-2-naphthalen-1-yliminothiophene-3-carboxylate |
InChI |
InChI=1S/C24H18ClNO3S/c1-2-29-24(28)21-22(27)20(14-15-10-12-17(25)13-11-15)30-23(21)26-19-9-5-7-16-6-3-4-8-18(16)19/h3-14,27H,2H2,1H3/b20-14-,26-23? |
InChIキー |
OMQHGCHRGSGUND-QNPCYTEQSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)Cl)/SC1=NC3=CC=CC4=CC=CC=C43)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)Cl)SC1=NC3=CC=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B11650023.png)
![11-(5-bromo-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650024.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11650030.png)
![6-(4-bromophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11650031.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11650038.png)
![(6Z)-6-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650043.png)
![Diethyl 5-{[(4-fluorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11650060.png)

![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650070.png)
![3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11650071.png)


![(4Z)-1-(4-ethylphenyl)-4-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]pyrazolidine-3,5-dione](/img/structure/B11650088.png)
![4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide](/img/structure/B11650092.png)
